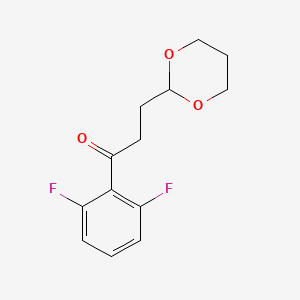

1-(2,6-Difluorophenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One

Vue d'ensemble

Description

1-(2,6-Difluorophenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One is a useful research compound. Its molecular formula is C13H14F2O3 and its molecular weight is 256.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(2,6-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one (CAS 884504-27-2) is a compound of interest due to its potential biological activities. The structure features a difluorophenyl moiety and a dioxane ring, which are known to influence various biological properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-difluorobenzaldehyde with appropriate dioxane derivatives under controlled conditions. The purification process often includes flash column chromatography to isolate the target compound with high yield and purity .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds containing the 1,3-dioxane structure. For instance, derivatives of 1,3-dioxolanes have shown significant antibacterial and antifungal activities. In a comparative study, various synthesized dioxolanes exhibited potent antifungal activity against Candida albicans and significant antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| 1 | 625 - 1250 against S. aureus | Significant against C. albicans |

| 2 | Effective against multiple strains | Effective |

| 3 | Not effective | Not effective |

The specific activity of 1-(2,6-Difluorophenyl)-3-(1,3-dioxan-2-y)propan-1-one has not been extensively documented; however, its structural similarity to known active compounds suggests potential efficacy in similar applications.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown that certain dioxane derivatives can selectively target cancer cell lines while sparing normal cells. For example, compounds derived from dioxane structures demonstrated varying degrees of cytotoxicity in cancer cell lines such as HeLa and U87 . The selectivity index is crucial for evaluating the therapeutic potential of these compounds.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HeLa | 97.3 |

| B | U87 | >200 |

| C | HEK293 (normal) | >1000 |

Case Studies

A notable case study involved synthesizing a series of dioxolane derivatives to evaluate their biological activity. Among these compounds, several showed promising results in inhibiting bacterial growth and exhibiting antifungal properties. The research emphasized the importance of structural modifications in enhancing biological activities .

Applications De Recherche Scientifique

Antimicrobial Properties

Research has indicated that compounds similar to 1-(2,6-Difluorophenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One exhibit antimicrobial activities against a range of pathogens. For instance:

- Fungal Inhibition : Studies have shown that derivatives of dioxane compounds demonstrate antifungal properties, potentially useful in treating infections caused by fungi such as Candida species .

- Bacterial Resistance : The compound may also possess antibacterial properties against both gram-positive and gram-negative bacteria .

Anticancer Potential

Preliminary studies suggest that this compound may influence cancer cell proliferation. The presence of fluorine atoms can enhance the lipophilicity and biological activity of the compound, making it a candidate for further investigation in cancer therapeutics.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable scaffold in drug design. Potential applications include:

- Drug Development : Its ability to interact with biological targets suggests it could serve as a lead compound in developing new pharmaceuticals.

- Formulation in Drug Delivery Systems : The dioxane component can improve solubility and stability in various formulations.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing fluorinated chalcones demonstrated that similar compounds exhibit nonlinear optical properties, which could be harnessed for photonic applications . The synthesis involved careful control of reaction conditions to achieve high yields and purity.

Case Study 2: Antimicrobial Activity Assessment

In another study evaluating the antimicrobial efficacy of dioxane derivatives, researchers found that certain modifications to the structure significantly enhanced antifungal activity against resistant strains . This highlights the importance of structure-activity relationships in drug design.

Q & A

Q. What are the key considerations in designing a synthesis protocol for 1-(2,6-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one?

Basic Research Question

Synthesis requires optimizing reaction conditions to balance steric hindrance from the 2,6-difluorophenyl group and the stability of the dioxane ring. A multi-step approach is typical:

- Step 1 : Coupling a difluorophenyl precursor (e.g., 2,6-difluorobenzaldehyde) with a dioxane-containing intermediate via Claisen-Schmidt condensation. Elevated temperatures (80–100°C) and catalysts like NaOH or KOH are often used .

- Step 2 : Purification via column chromatography or recrystallization to isolate the product.

- Critical Factors : Solvent polarity (e.g., THF or DMF), reaction time, and monitoring by TLC/LC-MS to prevent by-products like enol tautomers .

Q. How can spectroscopic and crystallographic data resolve ambiguities in the structural characterization of this compound?

Basic Research Question

- ¹H/¹⁹F NMR : Fluorine atoms induce distinct splitting patterns in aromatic protons (δ 6.8–7.4 ppm). The dioxane ring protons appear as multiplet signals (δ 3.5–4.5 ppm) .

- X-ray Crystallography : Resolves steric effects from the 2,6-difluorophenyl group and confirms the dioxane ring’s chair conformation. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O) .

- Contradictions : Discrepancies in melting points or spectral data may arise from polymorphic forms. Comparative studies with analogs (e.g., 3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone) validate findings .

Q. What computational methods predict the binding modes of this compound with biological targets?

Advanced Research Question

- Molecular Docking (GOLD Program) : Optimizes ligand conformations using genetic algorithms. Adjust partial flexibility settings for the dioxane ring and fluorophenyl group to simulate realistic binding .

- Validation : Compare predicted poses with crystallographic data (e.g., Factor VIIa complexes in PDB). Use RMSD < 2.0 Å as a success threshold .

- Limitations : Solvent effects (e.g., displaced water molecules) and entropy changes require MD simulations for accuracy .

Q. How do fluorine substitution patterns influence the compound’s reactivity and bioactivity?

Advanced Research Question

- Electronic Effects : Fluorine’s electronegativity alters electron density in the aromatic ring, affecting nucleophilic/electrophilic sites. DFT calculations (e.g., Gaussian) map charge distribution .

- Bioactivity : Compare with analogs (e.g., 3-[1-(2,4-difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile). 2,6-Difluoro substitution enhances metabolic stability but may reduce solubility .

- Data Interpretation : Contrast logP values (e.g., 2.8 vs. 3.2 for 2,6- vs. 3,4-difluoro derivatives) to correlate hydrophobicity with membrane permeability .

Q. What strategies address contradictions in reported biological activities of structurally similar derivatives?

Advanced Research Question

- SAR Analysis : Systematically vary substituents (e.g., urea vs. carbamate groups) and test against enzyme assays (e.g., Factor VIIa inhibition). Use ANOVA to identify significant activity differences .

- Meta-Analysis : Aggregate data from PubChem and crystallographic databases. Apply cheminformatics tools (e.g., KNIME) to detect outliers or assay-specific biases .

- Case Study : Resolve discrepancies in antimicrobial activity of 3-(2,4-difluorophenyl)-3-hydroxypropionitrile vs. the target compound by controlling experimental variables (e.g., bacterial strain, inoculum size) .

Q. How can synthetic intermediates of this compound be leveraged for novel drug discovery?

Advanced Research Question

- Intermediate Functionalization : Modify the dioxane ring (e.g., oxidation to ketone) or introduce click chemistry handles (e.g., azide-alkyne cycloaddition) .

- Case Study : 1-(2,6-difluorophenyl)cyclobutan-1-ol (EN300-262076) serves as a precursor for cyclooxygenase inhibitors. Optimize yields via flow chemistry .

- Screening : Use fragment-based libraries (e.g., Enamine) to explore bioactivity of intermediates against underrepresented targets .

Q. What analytical techniques quantify trace impurities in bulk samples of this compound?

Basic Research Question

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect by-products (e.g., unreacted dioxane intermediates). Limit of detection: <0.1% .

- ¹⁹F NMR : Quantify fluorinated impurities (e.g., mono- or tri-fluoro derivatives) via integration against an internal standard (e.g., trifluoroacetic acid) .

- Regulatory Compliance : Align with ICH guidelines (e.g., Q3A) for residual solvents and elemental impurities .

Propriétés

IUPAC Name |

1-(2,6-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c14-9-3-1-4-10(15)13(9)11(16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZENEIYYVFTLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645965 | |

| Record name | 1-(2,6-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-27-2 | |

| Record name | 1-(2,6-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.